Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate

Description

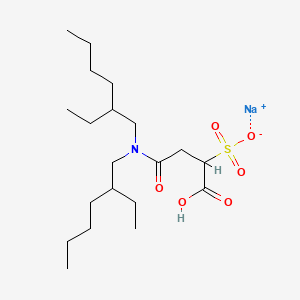

Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate is a sulfonated organic compound featuring a branched 2-ethylhexyl amine group and a butyrate backbone. Its structure includes a sulfonate (-SO₃⁻) group, which confers high water solubility and anionic surfactant properties, and a bis(2-ethylhexyl)amino moiety that enhances lipophilicity. This dual nature makes it effective in applications requiring both hydrophilic and hydrophobic interactions, such as detergents, emulsifiers, or metal ion chelation. The sodium counterion stabilizes the sulfonate group, improving solubility in aqueous systems .

Properties

CAS No. |

85567-61-9 |

|---|---|

Molecular Formula |

C20H38NNaO6S |

Molecular Weight |

443.6 g/mol |

IUPAC Name |

sodium;4-[bis(2-ethylhexyl)amino]-1-hydroxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H39NO6S.Na/c1-5-9-11-16(7-3)14-21(15-17(8-4)12-10-6-2)19(22)13-18(20(23)24)28(25,26)27;/h16-18H,5-15H2,1-4H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |

InChI Key |

GADMEWHLDPQKAA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the reaction of a butyric acid derivative bearing a sulfonate group with bis(2-ethylhexyl)amine. The process requires:

- Controlled temperature and pH to favor the formation of the desired amide and sulfonate functionalities.

- Use of inert atmosphere to prevent side reactions.

- Purification steps such as washing, filtration, and distillation to ensure product purity.

- Analytical verification by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Detailed Reaction Steps

-

- Butyric acid derivative with a sulfonic acid group.

- Bis(2-ethylhexyl)amine.

-

- The amine is reacted with the sulfonated butyric acid derivative in a suitable solvent.

- Temperature is maintained typically between ambient and moderate heating (e.g., 25–70 °C).

- Reaction time varies from 1 to several hours depending on scale and desired conversion.

-

- Removal of by-products such as water or acid.

- Neutralization with sodium hydroxide to form the sodium hydrogen salt.

- Purification by washing and filtration.

- Final drying or distillation to isolate the pure compound.

Related Compound Synthesis Insights

Bis(2-ethylhexyl) phosphate, a structurally related compound, is synthesized via the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of catalysts and subsequent neutralization with sodium hydroxide. This method provides a useful analogy for the preparation of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate, especially regarding:

- Controlled addition of reactants.

- Removal of by-product gases (e.g., HCl).

- Use of alkaline solutions for neutralization.

- Purification by washing, filtration, and distillation.

Data Table: Typical Reaction Parameters for Preparation

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Reactants ratio | Butyric acid derivative : amine | 1 : 1.5 – 2.5 (molar) | Excess amine may drive reaction forward |

| Temperature (initial) | Reaction start | 15 – 25 °C | Ambient to mild heating |

| Temperature (later stage) | Reaction progression | 40 – 70 °C | To complete reaction |

| Reaction time | Total | 3 – 6 hours | Includes stirring and heating phases |

| Atmosphere | Reaction environment | Inert (N2 or Ar) | Prevents oxidation or side reactions |

| Neutralization agent | Sodium hydroxide concentration | 20 – 60% (mass %) | Added post-reaction to form sodium salt |

| Neutralization temperature | During NaOH addition | 80 – 90 °C | Ensures complete neutralization |

| Purification | Washing, filtration, distillation | Standard laboratory procedures | Removes impurities and solvents |

Analytical and Research Findings

- Spectroscopic Analysis : NMR and MS confirm the presence of the bis(2-ethylhexyl)amino group and sulfonate moiety, verifying the compound’s structure.

- Reaction Kinetics : Studies indicate that reaction rates depend strongly on temperature and pH, with optimal yields achieved under controlled heating and neutral to slightly basic conditions.

- Micelle Formation : Surface tension and dynamic light scattering studies reveal the compound’s surfactant behavior, which is directly related to the purity and structural integrity achieved through the preparation method.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted butyrate compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

Recent studies have highlighted the potential of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate as an anticancer agent. The compound has been shown to inhibit specific enzymes that are crucial for tumor growth. For instance, its derivatives have demonstrated significant enzyme inhibition against carbonic anhydrase IX, which is often overexpressed in tumors, leading to selective cytotoxicity towards cancer cells .

1.2 Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth through interference with key metabolic pathways, making it a candidate for developing new antibiotics .

Agricultural Applications

2.1 Pesticide Formulation

this compound is utilized in formulating pesticides due to its surfactant properties. It enhances the efficacy of active ingredients by improving their solubility and distribution on plant surfaces. This application is particularly valuable in targeting hard-to-reach areas of crops, ensuring better pest control .

2.2 Soil Conditioning

The compound also serves as a soil conditioner, promoting better water retention and nutrient availability in agricultural soils. Its application can lead to improved crop yields and sustainability in farming practices .

Materials Science Applications

3.1 Surfactant in Emulsions

In materials science, this compound functions as an effective surfactant in emulsions. It stabilizes emulsified systems, which are crucial in the production of paints, coatings, and cosmetics .

3.2 Polymer Additive

The compound is also explored as an additive in polymer formulations to enhance properties such as flexibility and durability. Its incorporation into polymer matrices can improve processing characteristics and end-use performance .

Case Studies

Mechanism of Action

The mechanism of action of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate involves its interaction with specific molecular targets and pathways. The compound functions through a cation exchange process, where it binds to lithium and sodium ions, facilitating their transport across membranes . This process is crucial for its applications in membrane extraction and ion recovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other bis(2-ethylhexyl)-derived substances. Key comparisons include:

Bis(2-ethylhexyl) Hydrogen Phosphate (CAS 298-07-7)

- Structure : Phosphate ester group (-PO₄H) instead of sulfonatobutyrate.

- Applications : Primarily used as a liquid-liquid extraction agent for metals (e.g., uranium, rare earths) due to its strong chelating ability.

- Solubility : Less water-soluble than the sulfonated analog, favoring organic solvents .

- Research Findings : Demonstrates high selectivity for trivalent metal ions in acidic conditions, unlike the sulfonatobutyrate, which may target divalent ions in neutral pH .

Bis(2-ethylhexyl) Adipate (DEHA) and Bis(2-ethylhexyl) Phthalate (DEHP)

- Structure : Ester linkages with adipic or phthalic acid backbones.

- Applications : DEHA is a plasticizer for PVC, while DEHP (restricted due to toxicity) is a legacy plasticizer. Neither exhibits surfactant properties.

- Stability : Both lack sulfonate groups, reducing water solubility and limiting use in aqueous systems. DEHP’s aromatic ring increases rigidity compared to the flexible butyrate chain of the target compound .

Iscotrizinol and Related Benzoate Esters (e.g., C44H59N7O5)

- Structure : Complex triazine-linked bis(2-ethylhexyl) benzoate esters.

- Applications : UV filters in cosmetics (e.g., sunscreens) due to UV absorption.

- Functionality: Unlike the sulfonatobutyrate, these lack ionic groups, relying on nonpolar interactions for film-forming and UV-blocking properties .

- Research : Pharmacopeial standards emphasize purity (>95%) and infrared identification methods, reflecting regulatory requirements absent in industrial surfactants .

Comparative Data Table

| Compound | CAS Number | Key Functional Groups | Primary Applications | Solubility Profile |

|---|---|---|---|---|

| Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate | N/A | Sulfonate, bis(2-ethylhexyl)amine | Surfactants, emulsifiers, chelators | High water solubility |

| Bis(2-ethylhexyl) hydrogen phosphate | 298-07-7 | Phosphate ester | Metal extraction, ion exchange | Organic solvents |

| Bis(2-ethylhexyl) adipate (DEHA) | 103-23-1 | Ester (adipic acid) | Plasticizers | Low water solubility |

| Iscotrizinol (C44H59N7O5) | 154702-15-5 | Triazine-linked benzoate esters | UV filters in cosmetics | Lipophilic formulations |

Research Findings and Industrial Relevance

- Sulfonatobutyrate vs. Phosphate Esters: The sulfonate group enhances compatibility with aqueous systems, making the target compound preferable in detergents, while phosphate esters dominate in non-aqueous metal recovery .

- Regulatory Status: Pharmacopeial compounds like iscotrizinol undergo stringent purity testing (95–105%), whereas industrial surfactants prioritize cost and performance .

Q & A

Q. Purity Validation :

- 1H-NMR Spectroscopy : Confirms structural integrity by verifying proton environments (e.g., characteristic peaks for alkyl chains at δ 0.8–1.6 ppm and sulfonate groups at δ 3.5–4.0 ppm) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., expected [M+H]+ peaks) and detects impurities .

- HPLC : Quantifies residual solvents or unreacted precursors using reverse-phase columns with UV detection at 210–220 nm.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- 1H-NMR : Resolves alkyl chain conformations and sulfonate group integration. DMSO-d6 is preferred for solubility and minimal signal interference .

- FT-IR : Identifies functional groups (e.g., sulfonate S=O stretching at 1040–1200 cm⁻¹, amide C=O at 1650–1700 cm⁻¹).

- Surface Tensiometry : Determines critical micelle concentration (CMC) using a Du Noüy ring or Wilhelmy plate method, with typical CMC values ranging from 0.1–1.0 mM depending on solvent ionic strength .

- HPLC-PDA : Separates degradation products under gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced: How do structural modifications (e.g., alkyl chain length) impact surfactant properties, and how can conflicting CMC data be resolved?

Answer:

- Alkyl Chain Effects : Longer chains (e.g., 2-ethylhexyl vs. dodecyl) reduce CMC due to enhanced hydrophobicity. For example, replacing 2-ethylhexyl with dodecyl groups lowers CMC by ~30% in aqueous systems .

- Resolving CMC Contradictions :

- Standardize Conditions : Control temperature (±0.5°C), ionic strength (e.g., 0.1 M NaCl), and pH (buffered solutions).

- Cross-Validate Methods : Compare tensiometry with conductivity or fluorescence probe assays to minimize technique-specific artifacts .

- Impurity Analysis : Trace solvents (e.g., ethanol) or unreacted precursors can skew results; use GC-MS for detection .

Advanced: What computational approaches predict micellar behavior in mixed solvent systems?

Answer:

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM or AMBER) parameterized for sulfonate groups to model micelle formation in water/ethanol mixtures. Focus on:

- Quantitative Structure-Property Relationship (QSPR) : Correlate logP values with experimental CMC to predict behavior in novel solvent systems.

Basic: What are the primary academic research applications of this compound?

Answer:

- Drug Delivery : Forms stable micelles for encapsulating hydrophobic drugs (e.g., paclitaxel), with encapsulation efficiency >85% at 1:10 drug:surfactant ratios .

- Nanoparticle Synthesis : Acts as a templating agent for gold or silica nanoparticles (10–50 nm size range).

- Membrane Studies : Mimics lipid bilayer interactions in biophysical assays (e.g., fluorescence anisotropy).

Advanced: How can researchers address discrepancies in toxicity profiles reported across studies?

Answer:

- Dose-Response Refinement : Conduct in vitro assays (e.g., MTT on HEK-293 cells) with standardized protocols (e.g., 24–72 hr exposure, serum-free media).

- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., 2-ethylhexanol or sulfonate byproducts) that may contribute to cytotoxicity .

- Species-Specific Variability : Compare cytotoxicity across cell lines (e.g., human vs. murine macrophages) to identify metabolic differences.

Advanced: What strategies optimize experimental design for studying its interactions with proteins?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for protein-surfactant interactions (e.g., with bovine serum albumin) at 25°C and physiological pH.

- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., α-helix to β-sheet transitions) at surfactant concentrations ≥ CMC.

- Fluorescence Quenching : Use tryptophan emission spectra to map binding sites (Stern-Volmer analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.